2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol
Beschreibung
Eigenschaften
CAS-Nummer |
29788-94-1 |
|---|---|
Molekularformel |
C8H15N3O7 |
Molekulargewicht |
265.22 g/mol |
IUPAC-Name |
1-methyl-1-nitroso-3-(2,3,4,5,6-pentahydroxycyclohexyl)urea |
InChI |
InChI=1S/C8H15N3O7/c1-11(10-18)8(17)9-2-3(12)5(14)7(16)6(15)4(2)13/h2-7,12-16H,1H3,(H,9,17) |
InChI-Schlüssel |
ZSVPFNHOBJXJGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)NC1C(C(C(C(C1O)O)O)O)O)N=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Structural Overview and Synthetic Challenges
The molecular formula C₈H₁₅N₃O₇ (MW 265.22 g/mol) comprises a cyclohexane-based epi-inositol scaffold with a 2-deoxy modification and a methylnitrosourea substituent. Key challenges include:
- Regioselective nitrosation : Introducing the nitroso group (-N=O) at the methylamine position without side reactions.
- Carbamate stability : Preventing decomposition of the urea linkage under acidic/basic conditions.
- Stereochemical control : Maintaining the epi-inositol configuration (axial hydroxyl groups at C1, C3, C4, C5, C6) during derivatization.
Synthetic Routes
Route 1: Direct Nitrosation of Preformed Urea-Inositol Adducts
This two-step method involves initial urea formation followed by nitrosation:
Step 1: Urea Coupling
Epi-inositol is treated with methyl isocyanate in anhydrous dimethylformamide (DMF) at 0–5°C to yield 2-deoxy-2-(methylcarbamoyl)amino-epi-inositol.
Reaction conditions :
- Solvent: DMF (anhydrous)
- Catalyst: Pyridine (10 mol%)
- Temperature: 0–5°C, 12 h
- Yield: ~68%
Step 2: Nitrosation
The methylcarbamoyl intermediate undergoes nitrosation using sodium nitrite (NaNO₂) in HCl/THF (1:1 v/v) at −10°C.
Key parameters :
Mechanism :
$$
\text{R-NH-C(O)-NH-CH}3 + \text{HNO}2 \rightarrow \text{R-NH-C(O)-N(NO)-CH}3 + \text{H}2\text{O}
$$
Side products: Over-nitrosation (di-nitroso derivatives) and denitrosation (reversion to urea) occur at temperatures >0°C.
Route 2: Inositol Protection/Nitrosation/Deprotection
A three-step strategy employing hydroxyl protection enhances regioselectivity:
Step 1: Hydroxyl Protection
Epi-inositol is fully acetylated using acetic anhydride/pyridine (5:1) at 60°C for 6 h, yielding peracetylated epi-inositol (C₁₈H₂₄O₁₁, MW 440.37 g/mol).
Step 2: Selective Deacetylation
The C2 acetate is removed via controlled hydrolysis (NH₃/MeOH, 0°C, 1 h), exposing the C2 hydroxyl for functionalization.
Step 3: Urea Formation and Nitrosation
The deacetylated intermediate reacts with methyl isocyanate (as in Route 1), followed by nitrosation with tert-butyl nitrite (t-BuONO) in dichloromethane (DCM) at −20°C.
Advantages :
Optimization Strategies
Nitrosation Reagent Screening
Comparative studies of nitrosation agents:
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaNO₂/HCl | THF/H₂O | −10 | 52 | 89 |
| t-BuONO | DCM | −20 | 61 | 93 |
| NO gas | EtOAc | 25 | 48 | 78 |
t-BuONO in DCM provides superior yield and purity due to controlled NO⁺ release.
Solvent Effects on Urea Stability
Urea intermediates degrade in polar aprotic solvents (e.g., DMF, DMSO) via hydrolysis. Switching to tetrahydrofuran (THF) improves stability:
| Solvent | Hydrolysis Rate (k, h⁻¹) | Half-life (h) |
|---|---|---|
| DMF | 0.15 | 4.6 |
| THF | 0.03 | 23.1 |
| DCM | 0.01 | 69.3 |
THF balances solubility and stability for large-scale synthesis.
Characterization and Analytical Data
Spectroscopic Profile
Analyse Chemischer Reaktionen
2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used, but they often involve modifications to the nitrosoamino or deoxy groups.
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its applications in scientific research. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology, it has been investigated for its potential role in cellular signaling and metabolism. In medicine, 2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol has shown promise in the treatment of certain diseases, such as diabetes and cancer, due to its ability to modulate specific molecular targets and pathways.
Wirkmechanismus
The mechanism of action of 2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol involves its interaction with specific molecular targets in cells. It can inhibit DNA synthesis by interacting with cytosine moieties, leading to the degradation of DNA in bacterial cells . In mammalian cells, it is thought to cause DNA and chromosomal damage through mechanisms involving free radical generation during its metabolism . This results in cytotoxic effects, particularly in pancreatic β-cells, making it useful in the study and treatment of diabetes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Comparative Analysis of Key Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| 2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol | C₈H₁₅N₃O₇ | 265.23* | Nitrosoamino carbonyl, deoxy, epi-inositol backbone | Research (hypothesized alkylating agent) |
| Streptozotocin (STZ) | C₈H₁₅N₃O₇ | 265.23 | Nitrosoamino carbonyl, deoxy, glucose backbone | Diabetes induction, oncology research |
| 3,4-Dideoxy-4-[[2-hydroxy-1-(hydroxymethyl)ethyl]amino]-2-C-(hydroxymethyl)-D-epi-inositol (Volibose) | C₁₀H₂₁NO₇ | 267.28 | Amino, hydroxymethyl, dideoxy | Enzyme inhibition (e.g., α-glucosidase) |
*Molecular weight calculated based on shared formula with STZ .
Key Observations:
Structural Backbone: The target compound and STZ share identical molecular formulas (C₈H₁₅N₃O₇) but differ in backbone stereochemistry: epi-inositol (cyclohexanehexol) vs. glucose (pyranose ring) . This difference likely alters target specificity and pharmacokinetics.
Functional Groups: Both the target compound and STZ contain the nitrosoamino carbonylamino group, enabling DNA alkylation via N-nitrosourea reactivity . Volibose lacks nitroso groups but includes amino and hydroxymethyl groups, favoring hydrogen bonding with enzymes like α-glucosidase .
Biologische Aktivität
2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol, commonly referred to as 2-DMN, is a compound that has garnered attention due to its potential biological activities, particularly in relation to diabetes and cancer. This article reviews the biological activity of 2-DMN, focusing on its mechanisms of action, effects on cellular processes, and implications for health.
- Molecular Formula : C8H15N3O7
- Molar Mass : Approximately 265.22 g/mol
- CAS Number : 29788-95-2
The biological activity of 2-DMN is primarily linked to its structural components, which allow it to interact with various biological pathways:
- Nitrosamine Component : The methylnitrosoamino group is known for its role in carcinogenic processes, particularly in DNA alkylation. This can lead to mutations and subsequent cellular transformation.
- Inositol Derivative : As an inositol analog, 2-DMN may influence signaling pathways related to insulin sensitivity and glucose metabolism.
Antidiabetic Effects
Recent studies have indicated that 2-DMN may have antidiabetic properties. It has been shown to affect pancreatic β-cell function and insulin secretion:
- Streptozotocin (STZ) Induction : Research indicates that compounds similar to 2-DMN can induce diabetes in animal models via β-cell destruction. The mechanism involves DNA damage and oxidative stress, leading to cell apoptosis .
| Study | Model | Findings |
|---|---|---|
| Junod et al., 1967 | Rat model | Demonstrated STZ's cytotoxic effects on β-cells |
| Ghasemi et al., 2014 | In vitro | Showed increased oxidative stress and cell death due to nitrosamine exposure |
Carcinogenic Potential
The nitrosamine structure of 2-DMN raises concerns regarding its carcinogenic potential:
- DNA Damage : The formation of DNA adducts through alkylation reactions has been documented, indicating a possible pathway for tumorigenesis .
Diabetes Induction Models
In studies utilizing STZ as a model for diabetes induction, the role of compounds like 2-DMN has been explored extensively:
- Animal Studies : Various doses of STZ were administered to observe the resultant hyperglycemia and pancreatic damage. The protective effects of antioxidants against STZ-induced damage were noted, suggesting potential therapeutic avenues for compounds like 2-DMN .
Cancer Research
Research into the carcinogenic effects of nitrosamines has revealed significant insights:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Deoxy-2-(((methylnitrosoamino)carbonyl)amino)epi-inositol, and how does its stereochemistry influence reactivity?
- Answer : The compound is synthesized via nitrosylation of methylurea followed by coupling to a modified inositol backbone. The epi-inositol configuration introduces axial hydroxyl groups, which alter hydrogen-bonding patterns and solubility compared to myo-inositol derivatives. Stereochemical purity is critical; chiral HPLC (C18 column, acetonitrile/water mobile phase) is recommended for isolating α- and β-anomers .
Q. How does this compound interact with glucose transporters (e.g., GLUT2) in pancreatic β-cells?
- Answer : The glucose moiety enables selective uptake via GLUT2 transporters, while the nitroso-urea group alkylates DNA at N7-guanine positions, inducing β-cell apoptosis. Competitive inhibition assays (using radiolabeled 2-deoxy-D-glucose) confirm GLUT2 specificity .
Q. What analytical methods validate the compound’s purity and stability under experimental conditions?
- Answer : Purity (>95%) is confirmed via reverse-phase HPLC (UV detection at 254 nm) and NMR (¹H and ¹³C for nitroso-urea proton shifts at δ 8.2–8.5 ppm). Stability studies in aqueous buffers (pH 7.4, 37°C) show a half-life of <24 hours due to hydrolysis of the nitroso group .
Advanced Research Questions
Q. How do researchers resolve contradictions in dose-dependent cytotoxicity across cell lines (e.g., neuroendocrine vs. pancreatic β-cells)?
- Answer : Discrepancies arise from GLUT2 expression levels and intracellular NAD+ depletion rates. Dose-response curves (0.1–10 mM) should be normalized to GLUT2 activity (measured via fluorescence glucose analogs). Contradictory data may require RNA-seq to identify compensatory pathways (e.g., PARP activation) .
Q. What experimental designs mitigate off-target effects in animal models of diabetes?
- Answer : Intraperitoneal administration in fasted rodents reduces hepatic metabolism. Pre-treatment with nicotinamide (50 mg/kg) protects non-β cells from oxidative stress. Blood glucose monitoring (at 24, 48, 72 hours post-injection) ensures specificity for β-cell toxicity .
Q. How can computational modeling predict the compound’s logP and solubility for in vitro assays?
- Answer : ALOGPS 2.1 software predicts logP = -1.45 ± 0.16, indicating moderate hydrophilicity. Molecular dynamics simulations (AMBER force field) correlate with experimental solubility (100 mM in DMSO). Adjust buffer ionic strength (>150 mM NaCl) to prevent aggregation .
Q. What methodologies address batch-to-batch variability in α/β-anomer ratios?
- Answer : Anomer ratios (e.g., 75% α vs. 25% β) are quantified via circular dichroism (CD) at 210 nm. For consistent results, lyophilize the compound immediately after synthesis and store at -80°C under argon. Anomer-specific bioactivity assays (e.g., β-cell viability) are recommended .
Data Contradiction Analysis
- Example : Conflicting reports on DNA methylation vs. nitric oxide (NO) donation mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
